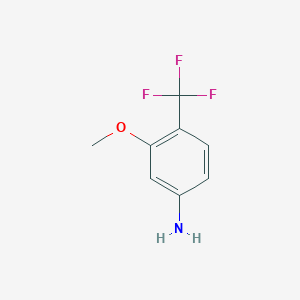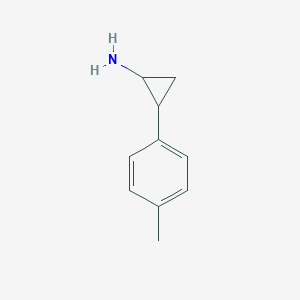
2-(4-Methylphenyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)cyclopropanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-Methylcyclopropylamine or 4-MCPA and is a cyclopropane derivative. The compound has a molecular formula of C10H13N and a molecular weight of 147.22 g/mol.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenyl)cyclopropanamine is not well understood. However, some studies have suggested that the compound may act by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This action may lead to an increase in the levels of these neurotransmitters in the brain, which may result in the antidepressant and analgesic effects observed in some studies.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(4-Methylphenyl)cyclopropanamine are still being studied. Some studies have suggested that the compound may have an effect on the levels of various neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine. Other studies have suggested that the compound may have an effect on the levels of various cytokines and other inflammatory markers in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Methylphenyl)cyclopropanamine in lab experiments is that it is relatively easy to synthesize and is readily available. Additionally, the compound has been shown to have a wide range of potential applications, which makes it useful for researchers in various fields. However, one limitation of using the compound in lab experiments is that its mechanism of action is not well understood, which makes it difficult to interpret the results of studies involving the compound.
Direcciones Futuras
There are many potential future directions for research involving 2-(4-Methylphenyl)cyclopropanamine. Some areas of research that could be explored include the compound's potential as a treatment for various neurological and psychiatric disorders, as well as its potential as an anti-inflammatory agent. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its effects on various neurotransmitters and cytokines. Overall, 2-(4-Methylphenyl)cyclopropanamine is a compound with significant potential for use in scientific research, and further studies are needed to fully explore its potential applications.
Métodos De Síntesis
The synthesis of 2-(4-Methylphenyl)cyclopropanamine involves the reaction of 4-methylphenylacetonitrile with ethyl diazoacetate in the presence of a copper catalyst. The reaction leads to the formation of an intermediate product, which is then hydrolyzed to obtain the final product. This method of synthesis has been reported in various scientific journals and has been found to be efficient in producing high yields of the compound.
Aplicaciones Científicas De Investigación
The potential applications of 2-(4-Methylphenyl)cyclopropanamine in scientific research are vast. The compound has been studied for its potential as a pharmaceutical agent, as well as for its use in the synthesis of other compounds. Some studies have shown that 2-(4-Methylphenyl)cyclopropanamine has potential as an antidepressant and anti-inflammatory agent. The compound has also been studied for its potential as an analgesic and as a treatment for Parkinson's disease.
Propiedades
Número CAS |
19009-67-7 |
|---|---|
Nombre del producto |
2-(4-Methylphenyl)cyclopropanamine |
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H13N/c1-7-2-4-8(5-3-7)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3 |
Clave InChI |
JVDFHGQPUOICBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC2N |
SMILES canónico |
CC1=CC=C(C=C1)C2CC2N |
Sinónimos |
2-AMino-1-p-tolyl-cyclopropan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)

![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)
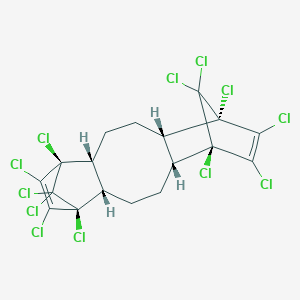
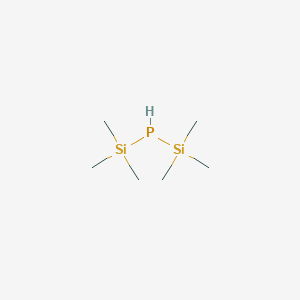
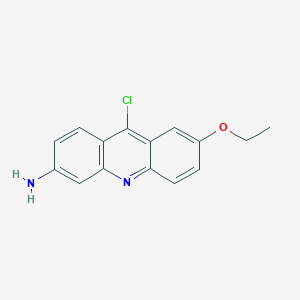

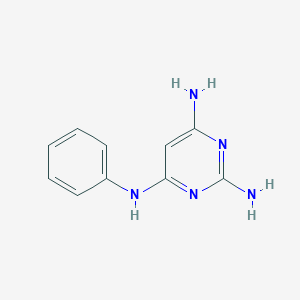

![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)


![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)
